molecular formula C27H26N4O6 B11434348 N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B11434348
M. Wt: 502.5 g/mol
InChI Key: QNVKTVQPPFBBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound with a lengthy name. Let’s break it down:
    • The core structure is a quinazolinone , which consists of a quinazoline ring fused with a benzene ring.
    • The compound contains substituents at various positions, including a methoxybenzyl group and a nitrobenzyl group.
    • The butanamide portion indicates an amide functional group attached to a butane chain.
  • This compound may have applications in drug discovery, medicinal chemistry, and materials science.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with cellular receptors, enzymes, or other biomolecules.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s detailed research and characterization are essential for a comprehensive understanding

    Properties

    Molecular Formula

    C27H26N4O6

    Molecular Weight

    502.5 g/mol

    IUPAC Name

    N-[(2-methoxyphenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

    InChI

    InChI=1S/C27H26N4O6/c1-37-24-10-5-2-7-20(24)17-28-25(32)11-6-16-29-26(33)22-8-3-4-9-23(22)30(27(29)34)18-19-12-14-21(15-13-19)31(35)36/h2-5,7-10,12-15H,6,11,16-18H2,1H3,(H,28,32)

    InChI Key

    QNVKTVQPPFBBCE-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.